molecular formula C15H14O4 B184704 4,4'-Dimethoxy-biphenyl-2-carboxylic acid CAS No. 42523-25-1

4,4'-Dimethoxy-biphenyl-2-carboxylic acid

Cat. No.: B184704
CAS No.: 42523-25-1
M. Wt: 258.27 g/mol
InChI Key: GVQXUOINNLFQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dimethoxy-biphenyl-2-carboxylic acid is a versatile biphenyl-based carboxylic acid that serves as a valuable building block in advanced materials research, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its molecular structure, featuring a carboxylic acid group and methoxy substituents, allows it to function as an organic linker, coordinating with metal ions to form sophisticated porous coordination polymers . Research has demonstrated the use of similar dimethoxy-biphenyldicarboxylic acid ligands to construct MOFs with diverse topologies and properties, such as selective gas adsorption for CO₂ and CH₄ over N₂, and selective adsorption of cationic dyes . The methoxy functional groups can influence the overall framework structure and enhance host-guest chemistry within the pores, making it a compound of interest for developing functionalized materials for catalysis and separation applications . This ligand is intended for use in creating novel coordination polymers with potential applications in gas storage, heterogeneous catalysis, and sensing. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQXUOINNLFQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366173
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42523-25-1
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has become a cornerstone for constructing biphenyl frameworks due to its tolerance for functional groups and high regioselectivity. For this compound, this method involves coupling a brominated benzoic acid derivative with a methoxy-substituted boronic acid:

Reaction Scheme :

  • Methyl 2-bromo-4-methoxybenzoate reacts with 4-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]).

  • Hydrolysis of the methyl ester yields the final carboxylic acid.

Experimental Conditions :

  • Solvent system: 1,4-dioxane/water (4:1 v/v)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80°C for 16 hours

  • Catalyst loading: 10 mol% Pd(PPh₃)₄

Key Findings :

  • Yields for analogous biphenyl carboxylic acids under these conditions range from 78–92%.

  • Ester protection of the carboxylic acid group prevents catalyst poisoning during coupling.

Oxidation of Methyl-Substituted Precursors

Direct oxidation of methyl groups to carboxylic acids offers a streamlined alternative. This method is particularly effective when starting from 4,4'-dimethoxy-2-methylbiphenyl:

Reaction Scheme :

  • 4,4'-Dimethoxy-2-methylbiphenyl undergoes oxidation using sodium chlorite (NaClO₂) in the presence of sulfamic acid.

  • The reaction proceeds at 0–5°C in methanol/water to minimize over-oxidation.

Optimized Parameters :

  • Oxidant ratio: NaClO₂ to substrate = 2.2:1 (mol/mol)

  • Additive: Sulfamic acid (1:1 mol ratio to substrate)

  • Reaction time: 4 hours

Key Findings :

  • A related patent reported 95.9% yield for 4,4'-biphenyl dicarboxylic acid using this protocol.

  • Methoxy groups remain stable under these mildly acidic conditions.

Ullmann-Type Coupling

While less efficient than Suzuki coupling, Ullmann reactions provide a palladium-free route using copper catalysts:

Reaction Scheme :

  • 2-Iodo-4-methoxybenzoic acid couples with 4-iodoanisole using copper(I) iodide (CuI) and 1,10-phenanthroline.

  • The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours.

Limitations :

  • Moderate yields (55–65%) due to competing homocoupling side reactions.

  • Requires stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

Method Yield Purity Catalyst Cost Scalability
Suzuki-Miyaura Coupling85–92%>99%High (Pd-based)Excellent
NaClO₂ Oxidation90–96%98–99%LowIndustrial
Ullmann Coupling55–65%95–97%Moderate (Cu-based)Limited

Critical Insights :

  • Suzuki Coupling : Preferred for laboratory-scale synthesis due to precision, albeit with higher catalyst costs.

  • NaClO₂ Oxidation : Superior for industrial applications, achieving near-quantitative yields with minimal waste.

  • Ullmann Reaction : Largely obsolete except for Pd-sensitive applications.

Industrial-Scale Production Considerations

Oxidation Process Optimization

The patent CN106146286A demonstrates the viability of sodium chlorite oxidation for large-scale biphenyl carboxylic acid synthesis:

  • Cost Efficiency : NaClO₂ ($12/kg) is significantly cheaper than Pd catalysts ($3,000/kg).

  • Environmental Impact : Sulfamic acid additives reduce chlorine gas emissions by neutralizing hypochlorous acid byproducts.

  • Case Study : A 250 mL batch process yielded 37.9 g (95.9%) of product with 99% HPLC purity.

Catalytic Recycling in Suzuki Reactions

Recent advances in heterogeneous palladium catalysts (e.g., Pd/C) enable cost-effective recycling:

  • Catalyst Reuse : Up to 5 cycles with <5% yield drop.

  • Waste Reduction : Eliminates ligand-derived contaminants.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-biphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be used in further synthetic applications .

Scientific Research Applications

4,4’-Dimethoxy-biphenyl-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. Additionally, its functional groups allow it to engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties Applications
4,4'-Dimethoxy-biphenyl-2-carboxylic acid 4,4'-OCH₃; 2-COOH N/A C₁₅H₁₄O₅ 274.27 (calculated) Moderate acidity (pKa ~4–5*); electron-rich due to OCH₃; potential for H-bonding Ligand in MOFs; pharmaceutical intermediates
4,4'-Dihydroxy-biphenyl-2-carboxylic acid 4,4'-OH; 2-COOH 53197-57-2 C₁₃H₁₀O₄ 230.22 Higher acidity (pKa ~3.86); strong H-bonding; mp 269.5–270°C Coordination polymers; high thermal stability
4,4'-Dimethyl-biphenyl-2,2'-dicarboxylic acid 4,4'-CH₃; 2,2'-COOH 2941-79-9 C₁₆H₁₄O₄ 270.28 Lower acidity (pKa ~5–6); hydrophobic; mp ~250–260°C Microporous materials; crystal engineering
4-Methyl-biphenyl-2-carboxylic acid 4-CH₃; 2-COOH 537712-98-4 C₁₄H₁₂O₂ 212.24 Moderate acidity; reduced steric hindrance; higher solubility in organic solvents Drug synthesis (e.g., angiotensin II inhibitors)
2,2'-Diamino-biphenyl-4,4'-dicarboxylic acid 2,2'-NH₂; 4,4'-COOH 17557-76-5 C₁₄H₁₂N₂O₄ 272.26 Zwitterionic form in crystals; dihedral angles ~60° due to NH₂ MOFs with tunable porosity; pH-responsive materials
4-Biphenylcarboxylic acid 2-COOH (no other substituents) 92-92-2 C₁₃H₁₀O₂ 198.22 Baseline acidity (pKa ~4.5); planar structure; mp ~180–185°C Reference compound for structure-property studies

Notes:

  • *Estimated values based on substituent effects (e.g., electron-donating groups reduce carboxylic acid acidity).
  • Dihedral angles in biphenyl derivatives are influenced by substituent bulk; methoxy groups may induce angles >60° compared to methyl or amino groups .

Key Comparative Insights:

Acidity and Solubility :

  • Electron-withdrawing groups (e.g., -OH) increase acidity: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (pKa ~3.86) is more acidic than the methoxy analog (estimated pKa ~4–5) .
  • Methoxy groups enhance solubility in polar solvents compared to methyl substituents but less than hydroxyl groups due to weaker H-bonding .

Crystal Packing and Conformation: Steric hindrance from -NH₂ or -OCH₃ increases dihedral angles between biphenyl rings (e.g., 63.4° in diamino-dicarboxylic acid vs. ~45° in unsubstituted biphenyls), affecting crystallinity and porosity in MOFs . Carboxylic acid groups in 4,4'-dimethyl-biphenyl-2,2'-dicarboxylic acid adopt planar configurations, facilitating coordination with metal ions .

Applications: MOFs and Coordination Polymers: Diamino and dicarboxylic derivatives are preferred for high-porosity frameworks, while methoxy groups may stabilize π-π interactions in layered structures . Pharmaceuticals: Methyl and methoxy analogs are intermediates in drugs targeting hypertension (e.g., losartan derivatives) due to their balanced lipophilicity .

Research Findings and Data

Thermal Stability:

  • Hydroxyl-substituted compounds exhibit higher melting points (e.g., 269.5°C) due to H-bonding networks, whereas methoxy and methyl analogs melt at lower temperatures (~200–250°C) .

Biological Activity

4,4'-Dimethoxy-biphenyl-2-carboxylic acid (C15H14O4) is an organic compound characterized by its biphenyl structure with two methoxy groups and a carboxylic acid group. This compound has garnered attention in the scientific community for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings and case studies.

The molecular structure of this compound includes:

  • Molecular Formula : C15H14O4
  • Molecular Weight : 246.26 g/mol
  • Functional Groups : Two methoxy (-OCH₃) groups and one carboxylic acid (-COOH) group.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological targets, influencing their function. The presence of the carboxylic acid group enhances its interaction with various biomolecules, potentially leading to changes in cellular processes.

Antioxidant Activity

Research has indicated that biphenyl derivatives often exhibit significant antioxidant properties. This compound can protect cells from oxidative stress by scavenging free radicals, which is critical in preventing cellular damage and various diseases.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antioxidant Study : A study demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.
  • Antimicrobial Study : In a comparative study against several bacterial strains, including Escherichia coli and Staphylococcus aureus, this compound showed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Anticancer Study : An in vitro study on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways indicative of apoptosis.

Research Findings Summary Table

Activity Type Mechanism Findings Reference
AntioxidantFree radical scavengingIC50 lower than ascorbic acid
AntimicrobialDisruption of cell membranesMICs between 50-100 µg/mL
AnticancerInduction of apoptosis40% reduction in cell viability at 100 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethoxy-biphenyl-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.